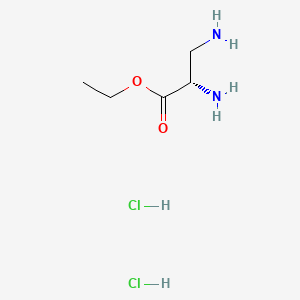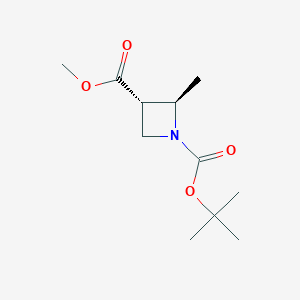
3-Amino-L-alanine ethyl ester 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-L-alanine ethyl ester 2HCl: is a chemical compound with the molecular formula C5H12N2O2 and a molecular weight of 132.16 g/mol . This compound is a derivative of the amino acid alanine, where the amino group is located at the third position, and the carboxyl group is esterified with ethanol. It is commonly used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-L-alanine ethyl ester 2HCl typically involves the esterification of L-alanine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-L-alanine ethyl ester 2HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are used.
Substitution: Nucleophiles such as halides or amines are used under appropriate conditions.
Major Products Formed:
Hydrolysis: L-alanine and ethanol.
Oxidation: Nitroso or nitro derivatives of the amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-L-alanine ethyl ester 2HCl is used as a building block in the synthesis of peptides and other complex organic molecules. It serves as a precursor for the preparation of various derivatives and analogs .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug development and as a model compound for studying amino acid metabolism .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Amino-L-alanine ethyl ester 2HCl involves its interaction with various molecular targets and pathways. The ester group can be hydrolyzed to release L-alanine, which can then participate in metabolic pathways. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
β-Alanine ethyl ester hydrochloride: Similar structure but with the amino group at the second position.
L-Alanine methyl ester hydrochloride: Similar ester but with a methyl group instead of an ethyl group.
Uniqueness: 3-Amino-L-alanine ethyl ester 2HCl is unique due to the position of the amino group and the ethyl ester, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl (2S)-2,3-diaminopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPCBUYSHWNREK-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Boc-amino)methyl]-2-chlorobenzoic acid](/img/structure/B8096633.png)



![(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B8096666.png)






